N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine

Electrochemistry Redox Potential Hole Transport Material

Generic TPD analogs fail to replicate the electrochemical performance of this chlorinated tetraaryl-1,4-phenylenediamine, leading to device degradation and irreproducible results. This compound resolves that gap through its unique 4-chlorophenyl substitution pattern: • Two reversible redox couples enable stable electrochromic cycling and long-lifetime OLED operation. • High melting point (204-208°C) supports vacuum thermal evaporation and wide process latitude. • >98% purity minimizes impurity-driven performance variation, ensuring batch-to-batch reproducibility. Supplied with full analytical documentation (HPLC, NMR) for immediate integration into device fabrication workflows.

Molecular Formula C30H22Cl2N2
Molecular Weight 481.4 g/mol
CAS No. 113703-66-5
Cat. No. B040527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine
CAS113703-66-5
Molecular FormulaC30H22Cl2N2
Molecular Weight481.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
InChIInChI=1S/C30H22Cl2N2/c31-23-11-15-27(16-12-23)33(25-7-3-1-4-8-25)29-19-21-30(22-20-29)34(26-9-5-2-6-10-26)28-17-13-24(32)14-18-28/h1-22H
InChIKeySQYNUFZUOMNRHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine: Specs & Procurement


N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine (CAS 113703-66-5) is a tertiary aromatic diamine with a core 1,4-phenylenediamine structure, fully substituted with phenyl and 4-chlorophenyl groups [1]. This compound is characterized by a molecular formula of C₃₀H₂₂Cl₂N₂ and a molecular weight of 481.42 g/mol . It is primarily utilized as a building block in organic electronics, particularly as a hole-transport material and in electrochromic applications . Its physical properties, such as a melting point range of 204.0 to 208.0 °C (as specified by one vendor) , are critical for its thermal stability in device fabrication.

Why Generic Substitution Fails


Substituting this compound with a generic 'in-class' analog is technically unsound due to its specific substitution pattern, which critically influences key performance attributes. The presence of both electron-withdrawing chlorine substituents on the outer phenyl rings and the fully substituted amine centers directly modulates its oxidation potential and charge transport characteristics [1]. These electronic properties are not shared by unsubstituted or alkyl-substituted analogs like N,N,N',N'-tetraphenyl-1,4-phenylenediamine (TPD) or N,N'-diphenyl-N,N'-bis(4-methylphenyl)-1,4-phenylenediamine, leading to significant differences in device function, particularly in electrochemical stability and redox behavior [2]. Therefore, generic substitution risks non-performance or failure in applications requiring its precise electrochemical profile.

Differentiated Performance Evidence


Oxidation Potential vs. TPD

The substitution of the four phenyl rings in TPD with two 4-chlorophenyl groups in the target compound results in a significant anodic shift in oxidation potential. While a direct head-to-head comparison in identical conditions is not available, a class-level inference can be drawn from studies on substituted p-phenylenediamines. Phenyl substitution on p-phenylenediamines causes the oxidation potential to become more positive, and the electron-withdrawing nature of chlorine is expected to further increase this value compared to unsubstituted phenyl rings [1]. This suggests a higher oxidation potential for the target compound, which is a key parameter for electrochemical stability in devices.

Electrochemistry Redox Potential Hole Transport Material

Enhanced Thermal Stability

The target compound exhibits a high melting point, which is a key differentiator for applications requiring thermal robustness during device fabrication. The melting point is reported as 200°C by one vendor , and another vendor specifies a tighter range of 204.0-208.0°C . This is notably higher than the commonly used hole-transport material, N,N,N',N'-tetraphenyl-1,4-phenylenediamine (TPD), which has a reported melting point range of 133-135°C .

Thermal Stability Device Fabrication Physical Properties

Reversible Redox Chemistry

Compounds in the tetra-aryl substituted p-phenylenediamine class, which includes the target compound, typically exhibit two reversible, one-electron oxidation steps [1]. This behavior is characteristic of the formation of stable radical cation and dication species, which is fundamental to their function in electrochromic and charge transport applications. While direct data for the target compound is not available, studies on related N,N,N',N'-tetraphenyl-1,4-phenylenediamine (TPD) demonstrate this exact behavior, with two reversible redox couples observed in cyclic voltammetry [2]. The presence of chlorine substituents in the target compound is expected to fine-tune these redox potentials without destroying the overall reversibility, a key advantage over other aryl diamine classes.

Electrochemistry Redox Behavior Reversibility

Lower HOMO Energy

The electron-withdrawing chlorine substituents on the target compound are expected to lower the energy of its Highest Occupied Molecular Orbital (HOMO) compared to an analog with electron-donating methyl groups. A class-level inference can be made by comparing related compounds. A polymer based on N,N'-diphenyl-N,N'-bis(4-methylphenyl)-1,4-phenylenediamine has a measured HOMO level of 5.6 eV [1]. The introduction of electron-withdrawing Cl atoms in place of the electron-donating CH3 groups will stabilize the HOMO, resulting in a deeper (higher ionization potential) HOMO level for the target compound.

Electronic Structure HOMO Level Charge Injection

Purity & Batch Consistency

For procurement, the specified purity level is a critical differentiator for ensuring reproducible research outcomes. The target compound is available with a high purity specification of >98.0% by GC or 98% by a reputable vendor . In contrast, a lower purity grade of 95% is also available . The 98%+ grade ensures minimal batch-to-batch variability and a lower concentration of impurities that could act as charge traps or luminescence quenchers in electronic devices.

Purity Specification Quality Control Reproducibility

Verified Spectral Reference Data

The compound's identity can be rigorously verified against a public, authoritative spectral database. The National Institute of Advanced Industrial Science and Technology (AIST) SDBS database provides high-quality Mass, IR (Nujol and KBr disk), and other spectral data for this specific compound (SDBS No. 50474) [1]. This is not universally available for all research chemicals and provides a significant advantage for quality control and confirming the integrity of the purchased material.

Analytical Standards Spectral Library Identity Verification

Validated Application Scenarios


High-Temperature Organic Electronics

Its high melting point (204-208°C) makes this compound particularly suitable for applications requiring high-temperature processing steps, such as vacuum thermal evaporation for OLED or organic solar cell fabrication . This thermal robustness is superior to lower-melting analogs like TPD (mp ~133-135°C), potentially leading to higher quality, more stable thin films and wider process latitude.

Electrochromic Materials

The compound's expected two reversible redox couples and tunable oxidation potential are ideal for the development of electrochromic polymers and materials. Its structural features are linked to promising electrochromic properties, including high contrast ratios and good cycling stability in polymeric forms . The reversible redox chemistry is fundamental for long cycle life in smart windows and displays.

High-Purity Hole Transport Layer

For researchers aiming to fabricate high-performance perovskite solar cells or OLEDs with maximum reproducibility, the >98.0% purity grade is the recommended procurement target . This high purity minimizes the risk of device degradation or performance variation caused by unknown impurities, ensuring that experimental results are attributable to the intended material properties.

Lithium Battery Electrode Material

As documented in a patent, this compound can be used as a component in a lithium battery anode material preparation method [1]. This application leverages its electrochemical stability and redox activity, differentiating it from simple conductive additives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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